molecular formula C11H18N2O3 B1214650 Pilocarpic acid CAS No. 28406-15-7

Pilocarpic acid

Cat. No. B1214650
CAS RN: 28406-15-7
M. Wt: 226.27 g/mol
InChI Key: WJRPDGADPABWOY-WPRPVWTQSA-N
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Description

Pilocarpic acid is a derivative of Pilocarpine , an alkaloid obtained from the plant Pilocarpus jaborandi Holmes or the plant Pilocarpus microphyllus Stapf . It acts as a direct cholinergic parasympathomimetic agent, stimulating muscarinic receptors and smooth muscles such as the iris and secretory glands .


Synthesis Analysis

Various novel diesters of pilocarpic acid were synthesized and evaluated as prodrug forms for pilocarpine with the aim of improving the ocular delivery characteristics of the drug . The pilocarpic acid monoesters previously studied cyclized spontaneously to pilocarpine in aqueous solution . Diesters of pilocarpic acid were obtained by esterification of this group .


Molecular Structure Analysis

The molecular formula of Pilocarpic acid is C11H18N2O3 . Its average mass is 226.272 Da and its monoisotopic mass is 226.131744 Da .


Chemical Reactions Analysis

Pilocarpic acid, isopilocarpine, and pilocarpine were isolated on a reverse phase liquid chromatographic phenyl bonded column and detected by UV spectrophotometry at 220 nm . The pilocarpic acid monoesters previously studied cyclized spontaneously to pilocarpine in aqueous solution .


Physical And Chemical Properties Analysis

The physico-chemical characterization of the Pilocarpic acid material was studied through chemical elementary analysis, X-ray diffraction, mass spectrometry coupled to thermogravimetric analysis (TGA-MS), solid state 13C nuclear magnetic resonance (NMR) and Raman spectroscopy .

Scientific Research Applications

Pharmacokinetics and Genetic Polymorphisms

Pilocarpine is metabolized into pilocarpic acid primarily by plasma esterase and to a lesser extent by CYP2A6. A study by Endo et al. (2008) focused on the pharmacokinetics of pilocarpine and pilocarpic acid, revealing significant interindividual differences in their pharmacokinetics. These differences were attributed to genetic polymorphisms in CYP2A6, impacting pilocarpine's metabolism and clearance (Endo et al., 2008).

Novel Metabolite Formation

In a related study, Endo et al. (2007) identified a novel metabolite, 3-hydroxypilocarpine, formed from pilocarpine in human liver microsomes. This study underlined the role of CYP2A6 in the formation of this metabolite, which is crucial for understanding pilocarpine's pharmacokinetics and its conversion to pilocarpic acid (Endo et al., 2007).

Neurological Research

Pilocarpine is used in neurological research, especially in studying epilepsy. Polli et al. (2014) utilized pilocarpine in rat models to investigate temporal lobe epilepsy. Their research provided insights into the changes in hippocampal volume and cell loss associated with epilepsy, contributing to a deeper understanding of this condition (Polli et al., 2014).

Ophthalmic Applications

The development of novel ophthalmic applications of pilocarpine has been a research focus. A study by Abd El-Rehim et al. (2013) aimed to improve the stability and bioavailability of pilocarpine using pH-sensitive nanogels. This research has implications for enhancing pilocarpine's effectiveness in treating eye conditions, such as glaucoma (Abd El-Rehim et al., 2013).

Epilepsy Models

Garcia-Cairasco et al. (2004) provided a neuroethological description of status epilepticus induced by pilocarpine in rats. Their work contributes to understanding the behavioral and physiological aspects of epilepsy, using pilocarpine as a key component in the model (Garcia-Cairasco et al., 2004).

Enzymatic Hydrolysis of Pilocarpine

Hioki et al. (2011) identified human paraoxonase 1 (PON1) as the enzyme responsible for pilocarpine hydrolysis. This study has significant implications for understanding the metabolic processing of pilocarpine and its conversion to pilocarpic acid (Hioki et al., 2011).

Safety And Hazards

Pilocarpine toxicity is characterized by an exaggeration of its parasympathomimetic effects . Patients with significant cardiovascular disease may be unable to compensate for transient changes in hemodynamics or rhythm induced by pilocarpine .

Future Directions

The results suggest that pilocarpic acid diesters may be potentially useful pilocarpine prodrugs as they combine a high solution stability with an adequate rate of conversion to pilocarpine under in vivo conditions . They may have enhanced drug delivery and bioavailability properties, especially when further derivatized to give non-labile, easily formulated pilocarpic acid diesters that convert readily to the parent drug in vivo .

properties

IUPAC Name

(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRPDGADPABWOY-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC1=CN=CN1C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pilocarpic acid

CAS RN

28406-15-7
Record name Pilocarpic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028406157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PILOCARPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978XN1E1ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
409
Citations
A Gomez-Gomar, M Gonzalez-Aubert… - … of pharmaceutical and …, 1989 - Elsevier
A high-performance liquid chromatographic method suitable for the determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid is described. The column used is …
Number of citations: 21 www.sciencedirect.com
H Bundgaard, E Falch, G Larsen… - Journal of …, 1986 - Wiley Online Library
… aralkyl esters of pilocarpic acid were synthesized and … pilocarpic acid esters may be potentially useful prodrugs, especially when further derivatized to give in vitro stable pilocarpic acid …
Number of citations: 77 onlinelibrary.wiley.com
P Suhonen, T Jarvinen, P Peura, A Urtti - International journal of …, 1991 - Elsevier
… WC synthesized diesters of pilocarpic acid with … pilocarpic acid monoestcr (Scheme I). The main purpose of this study was to compare the permeability of ;I series of pilocarpic acid …
Number of citations: 40 www.sciencedirect.com
H Bundgaard, E Falch, C Larsen… - Journal of medicinal …, 1985 - ACS Publications
… pilocarpic acid esters, especially pilocarpic acid diesters, may be promising pilocarpine prodrugs with these desirable attributes. Pilocarpic Acid … In conclusion, pilocarpic acid esters are …
Number of citations: 61 pubs.acs.org
JM Kennedy, PE McNamara - Journal of Chromatography A, 1981 - Elsevier
… A high-performance liquid chromatographic method is described which allows the simultaneous estimation of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid. The …
Number of citations: 34 www.sciencedirect.com
NC Van de Merbel, AP Tinke, B Oosterhuis… - … of Chromatography B …, 1998 - Elsevier
A method is described for the determination of pilocarpine and its degradation products isopilocarpine, pilocarpic acid and isopilocarpic acid in human plasma and urine. The method is …
Number of citations: 24 www.sciencedirect.com
GL Mosher, H Bundgaard, E Falch, C Larsen… - International journal of …, 1987 - Elsevier
… Selected monoester (2) and diester (3) prodrugs of pilocarpic acid were shown to have … This problem is solved by blocking the free hydroxyl group in the pilocarpic acid monoesters …
Number of citations: 39 www.sciencedirect.com
A Noordam, L Maat… - Journal of Pharmaceutical …, 1981 - Wiley Online Library
… Keyphrases Pilocarpine-reversed-phase high-performance liquid chromatographic analysis with isopilocarpine, pilocarpic acid, and isopilocarpic acid in ophthalmic pilocarpine formulations …
Number of citations: 34 onlinelibrary.wiley.com
T Järvinen, P Suhonen, H Naumanen, A Urtti… - … of pharmaceutical and …, 1991 - Elsevier
… In the first part of this study a series of new alkyl and aralkyl diesters of pilocarpic acid were prepared and characterized [19]. In the present study physicochemical properties and …
Number of citations: 16 www.sciencedirect.com
T Järvinen, S Auriola, P Peura, P Suhonen… - Journal of …, 1991 - europepmc.org
… A series of new pilocarpic acid diesters were synthesized to obtain prodrugs for pilocarpine … of their purity including typical impurities (pilocarpic acid monoester, pilocarpine). TSP-LC-…
Number of citations: 14 europepmc.org

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